Ethyl 2-(5-iodopyridin-2-yl)acetate
Overview
Description
Ethyl 2-(5-iodopyridin-2-yl)acetate is an organic compound with the molecular formula C9H10INO2 and a molecular weight of 291.09 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains an iodine atom at the 5-position of the pyridine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(5-iodopyridin-2-yl)acetate can be synthesized through several methods. One common synthetic route involves the iodination of 2-(pyridin-2-yl)acetic acid, followed by esterification with ethanol. The iodination step typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The esterification step involves refluxing the iodinated product with ethanol in the presence of a strong acid catalyst, such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This includes using high-purity reagents, efficient mixing, and precise temperature control during the reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-iodopyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atom, typically using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas under atmospheric pressure.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Reduction: Deiodinated pyridine derivatives.
Oxidation: Oxidized ester derivatives, such as carboxylic acids.
Scientific Research Applications
Ethyl 2-(5-iodopyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(5-iodopyridin-2-yl)acetate depends on its specific application. In general, the compound interacts with molecular targets through its pyridine ring and ester functional group. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The iodine atom at the 5-position can also participate in halogen bonding, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Ethyl 2-(5-iodopyridin-2-yl)acetate can be compared with other pyridine derivatives, such as:
Ethyl 2-(5-bromopyridin-2-yl)acetate: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine, leading to different reactivity and applications.
Ethyl 2-(5-chloropyridin-2-yl)acetate: Contains a chlorine atom, which is even less reactive than bromine, resulting in further differences in chemical behavior.
Ethyl 2-(5-fluoropyridin-2-yl)acetate: Fluorine is the least reactive halogen, providing unique properties and applications compared to the iodine derivative.
This compound is unique due to the presence of the iodine atom, which imparts higher reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
ethyl 2-(5-iodopyridin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIDYAAUCLLTAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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